molecular formula C19H15FN2O2 B11237081 N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide

N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide

Cat. No.: B11237081
M. Wt: 322.3 g/mol
InChI Key: SCXSRBFVQLHMBV-CIAFOILYSA-N
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Description

N’-[(1E)-1-(4-fluorophenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a naphthalene ring system substituted with a hydroxyl group and a hydrazide moiety, which is further modified with a fluorophenyl group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-fluorophenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation of 3-hydroxynaphthalene-2-carbohydrazide with 4-fluorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration, washed, and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-fluorophenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-fluorophenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s hydrazide moiety may interact with enzymes or receptors, leading to modulation of their activity. Additionally, the presence of the fluorophenyl group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-fluorophenyl)ethylidene]methoxycarbohydrazide
  • N’-[(1E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide
  • N’-[(1E)-1-(4-fluorophenyl)ethylidene]nicotinohydrazide

Uniqueness

N’-[(1E)-1-(4-fluorophenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide is unique due to its combination of a naphthalene ring system with a hydroxyl group and a hydrazide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15FN2O2

Molecular Weight

322.3 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C19H15FN2O2/c1-12(13-6-8-16(20)9-7-13)21-22-19(24)17-10-14-4-2-3-5-15(14)11-18(17)23/h2-11,23H,1H3,(H,22,24)/b21-12+

InChI Key

SCXSRBFVQLHMBV-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC=C(C=C3)F

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC=C(C=C3)F

Origin of Product

United States

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